REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([C:8]2[CH2:9][CH2:10][O:11][CH2:12][CH2:13][CH:14]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.FC1C(C2=CCOCCC2)=CC=CN=1>C1COCC1.[Pd]>[F:1][C:2]1[C:7]([CH:8]2[CH2:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:6][CH:5]=[CH:4][N:3]=1
|
Name
|
(E)-2-fluoro-3-(2,5,6,7-tetrahydrooxepin-4-yl)pyridine
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1/C/1=C/COCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
(E)-2-fluoro-3-(2,3,6,7-tetrahydrooxepin-4-yl)pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1\C=1\CCOCC/C1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC=C1C1CCOCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |